![molecular formula C24H37NO B14347638 N,N-Diethyl-10-[(naphthalen-2-yl)oxy]decan-1-amine CAS No. 90504-87-3](/img/structure/B14347638.png)
N,N-Diethyl-10-[(naphthalen-2-yl)oxy]decan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Diethyl-10-[(naphthalen-2-yl)oxy]decan-1-amine is a chemical compound that belongs to the class of amines It features a naphthalene ring attached to a decan-1-amine structure, with two ethyl groups bonded to the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-10-[(naphthalen-2-yl)oxy]decan-1-amine typically involves the reaction of naphthalene derivatives with decan-1-amine under specific conditions. One common method involves the use of halogenoalkanes, where the halogenoalkane is heated with a concentrated solution of ammonia in ethanol . The reaction is carried out in a sealed tube to prevent the escape of ammonia gas. The process involves multiple stages, including the formation of primary, secondary, and tertiary amines .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. This could include the use of automated reactors, precise temperature control, and continuous monitoring of reaction conditions to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
N,N-Diethyl-10-[(naphthalen-2-yl)oxy]decan-1-amine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Nucleophiles and Electrophiles: These include halides, hydroxides, and various organic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalene derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .
Aplicaciones Científicas De Investigación
N,N-Diethyl-10-[(naphthalen-2-yl)oxy]decan-1-amine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It may be used in studies involving cell signaling and molecular interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which N,N-Diethyl-10-[(naphthalen-2-yl)oxy]decan-1-amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The naphthalene ring structure allows for specific binding interactions, while the amine group can participate in hydrogen bonding and other electrostatic interactions. These interactions can modulate various biochemical pathways and cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
N,N-Diethyl-4,6-bis(naphthalen-2-yloxy)-1,3,5-triazin-2-amine:
N,N-Dimethylethanamine: A simpler amine with two methyl groups attached to the nitrogen atom, used in various chemical reactions.
Uniqueness
N,N-Diethyl-10-[(naphthalen-2-yl)oxy]decan-1-amine is unique due to its specific structural arrangement, which combines the properties of a long alkyl chain with the aromatic naphthalene ring.
Propiedades
Número CAS |
90504-87-3 |
|---|---|
Fórmula molecular |
C24H37NO |
Peso molecular |
355.6 g/mol |
Nombre IUPAC |
N,N-diethyl-10-naphthalen-2-yloxydecan-1-amine |
InChI |
InChI=1S/C24H37NO/c1-3-25(4-2)19-13-9-7-5-6-8-10-14-20-26-24-18-17-22-15-11-12-16-23(22)21-24/h11-12,15-18,21H,3-10,13-14,19-20H2,1-2H3 |
Clave InChI |
DDULTEVEIBVTOJ-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCCCCCCCCCOC1=CC2=CC=CC=C2C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


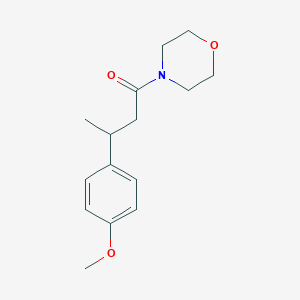
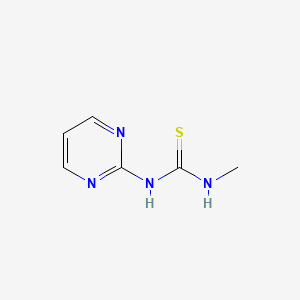
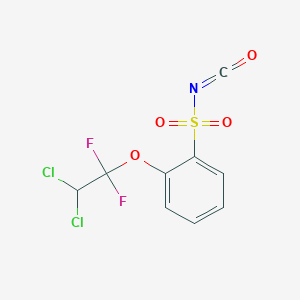
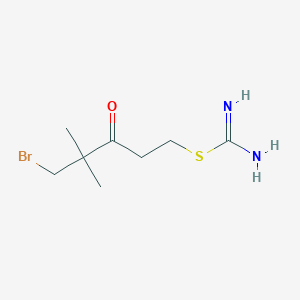
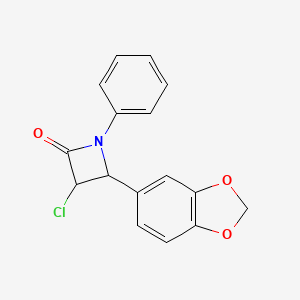
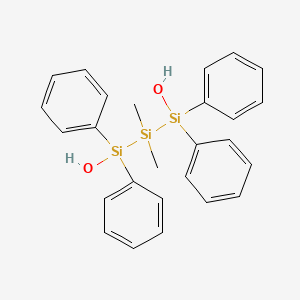

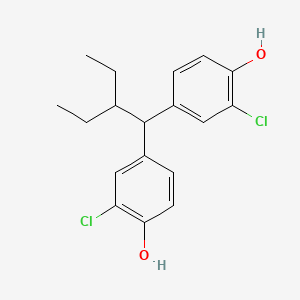
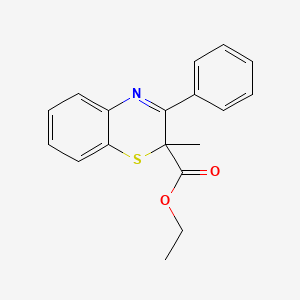
![2-amino-9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(methylsulfanylmethoxy)oxolan-2-yl]-1H-purin-6-one](/img/structure/B14347617.png)
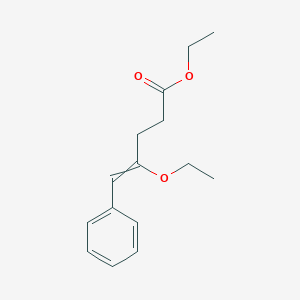
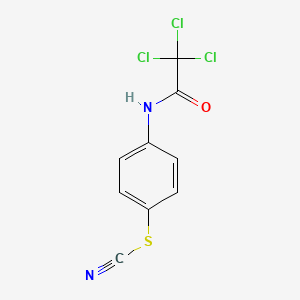
![2-([1,1'-Biphenyl]-4-yl)-5-[4-(propan-2-yl)phenyl]-1,3-oxazole](/img/structure/B14347627.png)
![2-(2-Methoxyphenyl)-N-[2-(naphthalen-2-yl)propan-2-yl]acetamide](/img/structure/B14347630.png)
